molecular formula C8H6F3NO3 B2515536 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid CAS No. 1439899-32-7

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

Cat. No.: B2515536
CAS No.: 1439899-32-7
M. Wt: 221.135
InChI Key: BMSICWMROFADKO-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2-chloromethyl-pyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The pyridine ring can participate in redox reactions, leading to the formation of different oxidation states.

    Substitution reactions: The carboxylic acid group can be converted into esters, amides, or other derivatives through substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide, potassium carbonate.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Esters and amides: Formed through reactions with alcohols and amines, respectively.

    Oxidized derivatives: Formed through oxidation reactions, leading to compounds with higher oxidation states.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-2-12-3-5(6)7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSICWMROFADKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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